2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327452
InChI: InChI=1S/C23H25N5O4/c1-14-25-17-7-5-6-8-19(17)27(14)10-9-24-22(29)13-28-15(2)26-18-12-21(32-4)20(31-3)11-16(18)23(28)30/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,29)
SMILES:
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC16327452

Molecular Formula: C23H25N5O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide -

Specification

Molecular Formula C23H25N5O4
Molecular Weight 435.5 g/mol
IUPAC Name 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C23H25N5O4/c1-14-25-17-7-5-6-8-19(17)27(14)10-9-24-22(29)13-28-15(2)26-18-12-21(32-4)20(31-3)11-16(18)23(28)30/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,29)
Standard InChI Key XLBOKCZDVZOXES-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C(=NC4=CC(=C(C=C4C3=O)OC)OC)C

Introduction

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide is a complex organic molecule that combines structural elements of both quinazolinone and benzimidazole. This hybrid structure suggests potential biological activities due to the presence of these pharmacophores, which are known for their diverse roles in medicinal chemistry.

Structural Features

  • Quinazolinone Moiety: The quinazolinone part of the compound is characterized by a bicyclic heterocycle with a carbonyl group at the 4-position. This scaffold is widely explored in drug discovery due to its versatile pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

  • Benzimidazole Moiety: Benzimidazole is a fused nitrogen-containing heterocycle known for its diverse biological activities, such as antibacterial, antifungal, antihistaminic, and anti-inflammatory effects .

  • Linkage and Substitution: The compound features an ethyl chain connecting the benzimidazole to the quinazolinone system, with methoxy groups and a methyl group on the quinazolinone ring. This configuration may enhance interactions with biological targets.

Synthesis and Chemical Reactivity

While specific synthesis details for 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide are not readily available, compounds with similar structures often involve multi-step reactions. These may include condensation reactions for forming the benzimidazole core and cyclization reactions for the quinazolinone part . The chemical reactivity of such compounds can be explored through typical amide and heterocycle reactions.

Biological Activities

Given the structural components, this compound could exhibit a range of biological activities:

  • Anticancer Activity: Quinazolinone derivatives have shown promise as anticancer agents, particularly when modified at specific positions .

  • Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, which could be enhanced by the quinazolinone component .

  • Anti-inflammatory Effects: Both quinazolinone and benzimidazole moieties have been associated with anti-inflammatory activities .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N,N-Diethyl-2-(5-nitro-benzimidazol-1-yl)ethanamineBenzimidazole core with nitro substitutionStrong analgesic properties
6-MethoxyquinazolineQuinazoline structure with methoxy groupAnti-inflammatory effects
5-NitrobenzimidazoleBenzimidazole core with nitro groupAntimicrobial activity against resistant strains

The compound combines elements of both benzimidazole and quinazolinone, potentially offering synergistic effects not seen in simpler analogs.

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